5-[(1-Phenylcyclohexyl)amino]pentanoic acid
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Overview
Description
5-[(1-Phenylcyclohexyl)amino]pentanoic acid, also known as PCAA, is a metabolite of phencyclidine (PCP). It can be detected in the urine of PCP users by mass spectrometry as a means of drug screening . It is a fatty acid derivative consisting of valeric acid substituted at C-5 with an N-(1-phenylcyclohexyl)amino group .
Molecular Structure Analysis
The molecular formula of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is C17H25NO2 . The InChI string representation of its structure isInChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20)
. Chemical Reactions Analysis
Specific chemical reactions involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid are not detailed in the available resources. As a metabolite, it is likely involved in metabolic pathways related to the breakdown and elimination of phencyclidine (PCP) in the body .Physical And Chemical Properties Analysis
The molar mass of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is 275.392 g·mol−1 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- 5-[(1-Phenylcyclohexyl)amino]pentanoic acid has been explored in the synthesis of various amino acids and their derivatives. For instance, the preparation of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, utilizes similar compounds (Shimohigashi, Lee, & Izumiya, 1976). These compounds are critical in the study of biochemical properties and reactions.
Pharmacological Research
- In the realm of pharmacology, derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been examined for their inhibitory effects on various enzymes. An example is the study of S-2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998). This research has implications for understanding and potentially treating diseases related to nitric oxide synthesis.
Biochemical Assays
- Derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been used in the development of biochemical assays. For example, a study used a chromogenic amino acid derivative for the selective assay of HIV-protease, indicating the compound's potential in diagnostic research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Medicinal Chemistry
- In medicinal chemistry, studies have explored the synthesis of novel compounds involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid. These efforts have been directed towards developing new therapeutic agents with specific pharmacological properties (Jensen, Madsen, Krogsgaard‐Larsen, & Bräuner‐Osborne, 2001).
properties
CAS RN |
77160-83-9 |
---|---|
Product Name |
5-[(1-Phenylcyclohexyl)amino]pentanoic acid |
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-[(1-phenylcyclohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20) |
InChI Key |
RZGZMLICFFEUIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O |
Other CAS RN |
77160-83-9 |
synonyms |
5-(1-phenylcyclohexylamino)valeric acid 5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid 5-PCHAP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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